molecular formula C26H26N2O4S2 B11539397 2,2-bis(ethylsulfonyl)-N,N'-di(naphthalen-2-yl)ethene-1,1-diamine

2,2-bis(ethylsulfonyl)-N,N'-di(naphthalen-2-yl)ethene-1,1-diamine

Cat. No.: B11539397
M. Wt: 494.6 g/mol
InChI Key: HSCBKVFWZQEIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-bis(ethylsulfonyl)-N,N’-di(naphthalen-2-yl)ethene-1,1-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two ethylsulfonyl groups and two naphthalen-2-yl groups attached to an ethene-1,1-diamine backbone. Its intricate structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(ethylsulfonyl)-N,N’-di(naphthalen-2-yl)ethene-1,1-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Ethylsulfonyl Groups: Ethylsulfonyl chloride reacts with a suitable amine to form ethylsulfonyl amine intermediates.

    Attachment of Naphthalen-2-yl Groups: Naphthalen-2-yl groups are introduced through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The intermediates are then coupled using a base-catalyzed reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(ethylsulfonyl)-N,N’-di(naphthalen-2-yl)ethene-1,1-diamine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the ethene-1,1-diamine backbone, leading to the formation of amine derivatives.

    Substitution: The naphthalen-2-yl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated naphthalen-2-yl derivatives.

Scientific Research Applications

2,2-bis(ethylsulfonyl)-N,N’-di(naphthalen-2-yl)ethene-1,1-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2-bis(ethylsulfonyl)-N,N’-di(naphthalen-2-yl)ethene-1,1-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(methylsulfonyl)-N,N’-di(naphthalen-2-yl)ethene-1,1-diamine: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl.

    2,2-bis(ethylsulfonyl)-N,N’-di(phenyl)ethene-1,1-diamine: Similar structure but with phenyl groups instead of naphthalen-2-yl.

Uniqueness

2,2-bis(ethylsulfonyl)-N,N’-di(naphthalen-2-yl)ethene-1,1-diamine is unique due to the presence of both ethylsulfonyl and naphthalen-2-yl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H26N2O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

2,2-bis(ethylsulfonyl)-1-N,1-N'-dinaphthalen-2-ylethene-1,1-diamine

InChI

InChI=1S/C26H26N2O4S2/c1-3-33(29,30)26(34(31,32)4-2)25(27-23-15-13-19-9-5-7-11-21(19)17-23)28-24-16-14-20-10-6-8-12-22(20)18-24/h5-18,27-28H,3-4H2,1-2H3

InChI Key

HSCBKVFWZQEIAX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(=C(NC1=CC2=CC=CC=C2C=C1)NC3=CC4=CC=CC=C4C=C3)S(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.